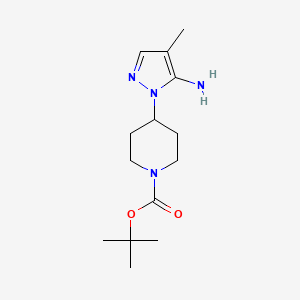

tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

It serves as a key intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting kinases or GPCRs .

Properties

IUPAC Name |

tert-butyl 4-(5-amino-4-methylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2/c1-10-9-16-18(12(10)15)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARMEWLWOIPLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, with the CAS number 1177281-09-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring and a pyrazole moiety, which are known for their diverse pharmacological properties.

The molecular formula of tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is C₁₄H₂₄N₄O₂, and its molecular weight is approximately 280.37 g/mol. It is classified as an irritant and is primarily used for research purposes in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₄O₂ |

| Molecular Weight | 280.37 g/mol |

| CAS Number | 1177281-09-2 |

| Hazard Classification | Irritant |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazole ring is known to exhibit significant enzyme inhibition properties, which can lead to therapeutic effects in various disease models.

Antioxidant Activity

Anti-inflammatory Effects

Enzyme Inhibition

Study on Antioxidant Properties

Inhibition of DYRK1A

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving inflammatory and neurodegenerative processes. Its structure allows it to interact with biological targets effectively.

Anticancer Research

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. Tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate may serve as a lead compound for developing novel anticancer therapies due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Neuropharmacology

The compound's structural features suggest potential neuroprotective effects. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may help mitigate neuronal damage.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives possess anti-inflammatory properties. Tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate could be explored as a candidate for treating inflammatory disorders due to its ability to modulate immune responses.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects, leading to further investigations into its mechanism of action and potential as an anticancer drug.

Case Study 2: Neuroprotective Effects

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of pyrazole derivatives in models of oxidative stress-induced neuronal injury. Tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate was shown to reduce markers of oxidative stress and improve neuronal survival rates, suggesting its potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Piperidine Derivatives

tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

- Structural Difference: Bromine replaces the 5-amino-4-methyl groups on the pyrazole ring.

- Applications : Market reports highlight its use in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

- Commercial Status : Actively tracked in global markets, unlike the discontinued target compound .

tert-Butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Structural Difference : Iodo substitution at the pyrazole 4-position.

- Synthetic Utility : Iodine’s polarizability facilitates nucleophilic substitutions, making it valuable in radiohalogenation for imaging probes .

(R)-tert-Butyl 3-(5-Amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Structural Difference: Chiral piperidine center, cyano group at pyrazole 4-position, and bulky 4-phenoxyphenyl substituent.

Indazole- and Benzimidazole-Substituted Piperidines

tert-Butyl 4-(6-Methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

- Structural Difference : Benzimidazolone replaces pyrazole, introducing a fused bicyclic system with a ketone.

- Synthesis : Prepared via nitro reduction and cyclization (81% yield), similar to the target compound’s synthetic pathways .

- Bioactivity : Demonstrated inhibitory activity against 8-oxo-GTPase, highlighting the role of hydrogen-bonding motifs in enzyme targeting .

tert-Butyl 4-(5-Amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

Heterocyclic Hybrid Derivatives

tert-Butyl 4-((5-((5-tert-Butyloxazol-2-yl) Methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate

Physicochemical and Spectroscopic Data Comparison

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A key step involves the reaction of a suitable α,β-unsaturated carbonyl compound tethered to the piperidine ring with methylhydrazine. For example, the reaction of (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine leads to cyclization forming the pyrazole ring with a 1-methyl substituent at the pyrazole nitrogen and an amino group at the 5-position of the pyrazole.

- Reaction conditions : Typically conducted under mild heating in an appropriate solvent (e.g., ethanol or methanol).

- Outcome : Formation of the pyrazole ring with regioselectivity favoring the 1-methyl-5-amino substitution pattern.

Starting Material Preparation

The precursor (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate can be synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate through:

Alternative Multi-Step Synthesis

Another reported method involves a three-step synthesis starting from tert-butyl 4-hydroxypiperidine-1-carboxylate:

This route emphasizes the use of boronate intermediates and controlled amination steps to achieve the target compound.

Reaction Conditions and Optimization

Protecting Group Stability

- The tert-butyl carbamate (Boc) group on the piperidine nitrogen is stable under neutral and basic conditions but requires careful handling to avoid premature deprotection.

- Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are used selectively for Boc removal if needed but avoided during pyrazole formation to maintain protecting group integrity.

Coupling and Alkylation Reactions

- Alkylation of the pyrazole nitrogen or substitution at the 4-position is typically performed using bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) at moderate temperatures (~60°C).

- Stoichiometry control (e.g., 1:1.2 ratios) minimizes side reactions like over-alkylation or Boc cleavage.

- Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completeness and purity.

Purification Techniques

- Silica gel column chromatography using ethyl acetate/hexane gradients (20–50%) efficiently separates the product from impurities.

- For higher purity (>95%), preparative reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | tert-butyl 4-hydroxypiperidine-1-carboxylate |

| Key Intermediate | (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate |

| Cyclization Reagent | Methylhydrazine |

| Solvent | Ethanol, methanol, or DMF |

| Temperature | Mild heating (~40–60°C) |

| Protecting Group | Boc (tert-butyl carbamate), stable under reaction conditions |

| Purification | Silica gel chromatography; preparative HPLC for high purity |

| Overall Yield (multi-step) | Approximately 50% |

| Analytical Confirmation | Mass spectrometry (MS), 1H NMR spectroscopy |

Research Findings and Considerations

- X-ray crystallography confirms the regioselectivity of pyrazole formation, with the pyrazole ring forming a dihedral angle of ~33° with the piperidine ring plane, indicating a defined spatial orientation crucial for biological activity.

- The amino group at the 5-position of the pyrazole enhances the compound’s reactivity and potential for further functionalization or biological interactions.

- The Boc protecting group ensures synthetic flexibility, allowing selective deprotection and derivatization in later stages.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate?

- Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) under reflux conditions in ethanol or THF .

- Piperidine Functionalization: Introduction of the tert-butyl carbamate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, optimized with ligands like Pd(PPh₃)₄ and bases such as Na₂CO₃ .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound verified in academic research?

- Methodological Answer: Structural confirmation relies on:

- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry (e.g., Pfizer’s analysis of a related piperidine-pyrazole analog) .

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrazole NH₂ signals at ~5 ppm) .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., C₁₅H₂₃N₃O₂: calculated 277.36 g/mol) .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., THF, DCM) .

- Emergency Protocols: Immediate flushing with water for eye exposure and ethanol for skin decontamination .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Methodological Answer: Key optimization strategies include:

- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency in Suzuki reactions .

- Catalyst Screening: Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to reduce side-product formation .

- Temperature Control: Maintaining ≤80°C during Boc-protection to prevent tert-butyl group cleavage .

- In-Situ Monitoring: TLC or LC-MS to track reaction progress and adjust stoichiometry .

Q. What analytical techniques resolve contradictions in spectroscopic data for structural analogs?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Differentiates overlapping signals in piperidine-pyrazole regioisomers .

- Single-Crystal XRD: Resolves ambiguity in substituent positioning (e.g., methyl vs. amino group on pyrazole) .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. How does the substitution pattern on the pyrazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Electron-Donating Groups (e.g., -NH₂): Enhance oxidative addition in Pd-catalyzed couplings by increasing electron density at the pyrazole C4 position .

- Steric Effects: Bulky substituents (e.g., tert-butyl) at the piperidine N-position may hinder catalyst accessibility, requiring larger ligand systems (e.g., XPhos) .

- Comparative Studies: Bromo-substituted analogs (e.g., 4-bromo-3-methylpyrazole derivatives) show higher reactivity in Buchwald-Hartwig aminations .

Q. What methodological approaches study its potential in enzyme inhibition assays?

- Methodological Answer:

- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., kinases, cytochrome P450) .

- SAR (Structure-Activity Relationship) Studies: Systematic modification of the pyrazole’s amino group to assess bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.